molecular formula C21H22FNO3 B2928921 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate CAS No. 1797890-27-7

4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate

Cat. No.: B2928921
CAS No.: 1797890-27-7
M. Wt: 355.409
InChI Key: BWSCJCRSNRRIGD-UHFFFAOYSA-N
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Description

4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate is a versatile chemical compound with promising applications in scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an azepane ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Coupling with Phenyl Acetate: The final step involves coupling the azepane derivative with phenyl acetate under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient reaction conditions, high yields, and cost-effective processes. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays, helping to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)phenyl acetate
  • 4-(3-(4-Bromophenyl)azepane-1-carbonyl)phenyl acetate
  • 4-(3-(4-Methylphenyl)azepane-1-carbonyl)phenyl acetate

Uniqueness

4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

[4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c1-15(24)26-20-11-7-17(8-12-20)21(25)23-13-3-2-4-18(14-23)16-5-9-19(22)10-6-16/h5-12,18H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSCJCRSNRRIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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